6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under basic conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones
- 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
6-Benzyl-7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, such as the presence of both benzyl and chlorobenzyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H24ClN3S |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
6-benzyl-7-[(4-chlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H24ClN3S/c1-19-25(17-21-9-5-3-6-10-21)28(33-18-22-13-15-24(29)16-14-22)32-27(30-19)26(20(2)31-32)23-11-7-4-8-12-23/h3-16H,17-18H2,1-2H3 |
InChI Key |
KORRRHZBGXFQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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